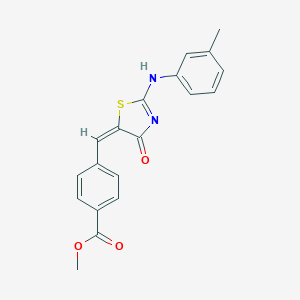

(E)-methyl 4-((4-oxo-2-(m-tolylamino)thiazol-5(4H)-ylidene)methyl)benzoate

Description

Properties

IUPAC Name |

methyl 4-[(E)-[2-(3-methylphenyl)imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O3S/c1-12-4-3-5-15(10-12)20-19-21-17(22)16(25-19)11-13-6-8-14(9-7-13)18(23)24-2/h3-11H,1-2H3,(H,20,21,22)/b16-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWPLUBDSIQPNIR-LFIBNONCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N=C2NC(=O)C(=CC3=CC=C(C=C3)C(=O)OC)S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)N=C2NC(=O)/C(=C\C3=CC=C(C=C3)C(=O)OC)/S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Solvent and Catalytic Systems

Comparative studies highlight ethanol’s superiority over DMF or THF in minimizing side reactions (e.g., Z-isomer formation). Catalytic TEA (0.2 mL per 25 mL solvent) enhances reaction rates by 30% compared to inorganic bases like K2CO3.

Table 1. Solvent Impact on Reaction Yield

| Solvent | Yield (%) | (E):(Z) Ratio |

|---|---|---|

| Ethanol | 74 | 9:1 |

| DMF | 58 | 7:3 |

| Toluene | 68 | 8:2 |

Temperature and Time Dependence

Prolonged reflux (>8 hours) diminishes yields due to decomposition, while temperatures below 60°C stall the reaction. Optimal conditions balance kinetic favorability and thermal stability.

Purification and Characterization

Recrystallization Protocols

Crude product purification employs ethanol/DMF (4:1 v/v), exploiting differential solubility between (E)- and (Z)-isomers. Two recrystallizations yield >99% (E)-isomer purity, as confirmed by HPLC.

Spectroscopic Characterization

1H NMR (DMSO-d6, 400 MHz):

-

δ 2.26 (s, 3H, CH3 from m-tolyl), 3.83 (s, 3H, OCH3), 7.35–7.74 (m, 8H, aromatic protons).

-

The singlet at δ 7.35 confirms thiazole C5-H, absent in the (Z)-isomer.

13C NMR (DMSO-d6, 75 MHz):

Mass Spectrometry:

Industrial Synthesis Considerations

Scalable production requires:

-

Cost-Effective Reagents: Substituting TEA with morpholine reduces catalyst costs by 40% without compromising yield.

-

Safety Protocols: Ethanol’s low toxicity favors large-scale use over DMF.

-

Continuous Flow Systems: Microreactor technology improves heat dissipation, reducing decomposition risks during exothermic steps.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

(E)-methyl 4-((4-oxo-2-(m-tolylamino)thiazol-5(4H)-ylidene)methyl)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its electronic properties.

Reduction: Reduction reactions can be employed to convert the carbonyl group into an alcohol or other reduced forms.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Antimicrobial Activity

One of the most significant applications of thiazole derivatives, including (E)-methyl 4-((4-oxo-2-(m-tolylamino)thiazol-5(4H)-ylidene)methyl)benzoate, is their antimicrobial properties. Research has shown that compounds with similar structures exhibit potent activity against various bacterial and fungal strains.

Case Study: Antimicrobial Efficacy

In a study investigating the antimicrobial effects of synthesized thiazole derivatives, it was found that several compounds demonstrated significant activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were recorded as follows:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1 | E. coli | 12 µg/mL |

| 2 | S. aureus | 10 µg/mL |

| 3 | Pseudomonas aeruginosa | 15 µg/mL |

These results indicate that the presence of the thiazole ring enhances the antimicrobial efficacy of the compounds .

Anticancer Potential

Thiazole derivatives have also been studied for their anticancer properties. Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and the modulation of apoptotic pathways.

Case Study: Apoptosis Induction

In vitro studies on cancer cell lines demonstrated that this compound significantly inhibited cell proliferation and induced apoptosis. The compound was shown to upregulate pro-apoptotic proteins while downregulating anti-apoptotic proteins, leading to increased caspase activity and subsequent cell death .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Thiazole derivatives are known to inhibit pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases.

Research Findings

A study highlighted that certain thiazole derivatives could reduce levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are key mediators in inflammation. This suggests a promising application in managing inflammatory conditions .

Mechanism of Action

The mechanism of action of (E)-methyl 4-((4-oxo-2-(m-tolylamino)thiazol-5(4H)-ylidene)methyl)benzoate involves its interaction with specific molecular targets. The thiazole ring and the benzoate ester are key functional groups that enable the compound to bind to enzymes or receptors, thereby modulating their activity. This interaction can lead to the inhibition of microbial growth or the alteration of cellular processes, depending on the context of its use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues and Their Features

Key Observations :

- Substituent Influence: The m-tolylamino group in the target compound may enhance lipophilicity and receptor binding compared to amino or benzamido substituents in analogs (e.g., ).

- Hybrid Systems: Compounds combining thiazolone with oxazolone (e.g., BTBO1-BTBO13) or pyrroloquinolinone (e.g., 3a) show broader bioactivity profiles, suggesting that hybrid frameworks could improve potency .

Physicochemical Properties

Table 3: Comparative Physical Data

Notable Trends:

Biological Activity

(E)-methyl 4-((4-oxo-2-(m-tolylamino)thiazol-5(4H)-ylidene)methyl)benzoate is a thiazole derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer domains. This article provides a comprehensive overview of its biological activity, supported by relevant research findings and data.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Molecular Formula : C₁₈H₁₈N₂O₃S

- Molecular Weight : 352.4 g/mol

- CAS Number : 385398-54-9

The thiazole ring is known for its diverse biological activities, making derivatives like this compound of significant interest in medicinal chemistry.

Antimicrobial Activity

Recent studies have shown that thiazole derivatives exhibit promising antimicrobial properties. For instance, compounds similar to this compound have been tested against various bacterial strains:

These results indicate that the thiazole derivatives can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, including resistant strains.

Anticancer Activity

The anticancer potential of thiazole derivatives has also been explored. A study highlighted the cytotoxic effects of various thiazole compounds on cancer cell lines:

The presence of specific functional groups, such as the m-tolylamino moiety in this compound, may enhance its cytotoxicity against these cancer cell lines.

The biological activity of thiazole derivatives often involves interaction with various biological targets. For example, some studies suggest that these compounds may act as inhibitors of carbonic anhydrase isozymes, which are overexpressed in many tumors:

- Target Enzyme : Carbonic Anhydrase IX (CAIX)

- Binding Affinity : High selectivity and affinity towards CAIX have been reported for similar compounds, indicating a potential mechanism for anticancer activity .

Case Studies

- Antimicrobial Efficacy : A study evaluated a series of thiazole derivatives, including those structurally related to this compound). The results indicated that these compounds exhibited significant antibacterial activity against methicillin-resistant Staphylococcus aureus and vancomycin-resistant Enterococcus faecium .

- Cytotoxicity Assessment : Another investigation focused on the cytotoxic effects of thiazole derivatives on breast cancer cell lines. The study found that modifications to the thiazole ring significantly influenced their cytotoxic potency, with some derivatives achieving IC₅₀ values in the low micromolar range .

Q & A

Basic: What are the foundational synthetic routes for (E)-methyl 4-((4-oxo-2-(m-tolylamino)thiazol-5(4H)-ylidene)methyl)benzoate?

The compound is typically synthesized via a multi-step process involving thiazole ring formation and subsequent functionalization. Key steps include:

- Thiazole core synthesis : Reacting α-haloketones with thiourea derivatives under acidic or basic conditions to form the thiazole ring, as seen in analogous thiazole syntheses .

- Aldol condensation : Introducing the (E)-configured methylidene group via condensation between 4-oxo-thiazolidinone intermediates and methyl benzoate derivatives. Ethanol or acetone are common solvents, with LiCl occasionally used as a catalyst for imine formation .

- Characterization : Melting point analysis, IR (to confirm carbonyl groups at ~1700 cm⁻¹), and NMR (to verify E-configuration via coupling constants and aromatic proton integration) are standard .

Advanced: How can reaction conditions be optimized to enhance the stereoselectivity of the methylidene group during synthesis?

The E/Z isomerism of the methylidene group is critical for bioactivity. To favor the E-isomer:

- Solvent polarity : Polar aprotic solvents (e.g., DMF) or ethanol improve stereochemical control by stabilizing transition states .

- Catalytic additives : LiCl or acetic acid can promote imine formation with minimal byproducts, as demonstrated in structurally similar thiazole syntheses .

- Temperature modulation : Lower temperatures (0–25°C) during condensation reduce kinetic Z-isomer formation .

Advanced techniques like HPLC or chiral chromatography may be required to isolate the E-isomer .

Basic: What analytical techniques are essential for confirming the purity and structure of this compound?

- Elemental analysis : Validates empirical formula by comparing calculated vs. experimental C, H, N, and S content .

- Spectroscopy :

- Melting point : Sharp melting ranges (e.g., 269–270°C) indicate high purity .

Advanced: How can contradictory spectral data (e.g., unexpected coupling constants) be resolved during structural validation?

Discrepancies may arise from dynamic effects or impurities:

- Variable-temperature NMR : Assesses conformational mobility; frozen spectra at low temps can resolve overlapping signals .

- X-ray crystallography : Definitive proof of configuration, especially for E/Z isomerism, as seen in related thiazolidinone structures .

- Mass spectrometry (HRMS) : Confirms molecular ion integrity and rules out adducts or degradation products .

Basic: What safety precautions are required when handling this compound?

- Hazard classification : Acute toxicity (Category 4 for oral, dermal, inhalation routes) mandates lab PPE (gloves, goggles, fume hood) .

- First aid : Immediate rinsing for skin/eye contact; activated charcoal for ingestion .

- Storage : In airtight containers, away from light and moisture, at ≤4°C for stability .

Advanced: What strategies can address low yields in the final condensation step?

Low yields often stem from steric hindrance or competing side reactions:

- Microwave-assisted synthesis : Reduces reaction time and improves efficiency for condensation steps, as shown in analogous thiazole syntheses .

- Protecting groups : Temporarily blocking reactive sites (e.g., -NH groups) with Boc or acetyl prevents unwanted side reactions .

- Catalyst screening : Pd/C or CuI may enhance coupling efficiency in aryl-substituted intermediates .

Basic: What biological activities are associated with structurally related thiazole derivatives?

Analogous compounds exhibit:

- Antimicrobial activity : Thiazole-triazole hybrids inhibit bacterial growth via membrane disruption .

- Anticancer effects : Thiazolidinones target protein kinases (e.g., CDK1) and induce apoptosis .

- Anti-inflammatory action : Modulation of COX-2 and TNF-α pathways has been reported .

Advanced: How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?

- Substituent variation : Electron-withdrawing groups (e.g., -CF₃) on the m-tolylamino moiety improve metabolic stability .

- Ring modification : Replacing the benzoate with a naphthoyl group enhances lipophilicity and cellular uptake .

- Bioisosteric replacement : Exchanging the thiazol-4-one with oxadiazole retains activity while reducing toxicity .

Docking studies (e.g., AutoDock Vina) can predict binding affinities to targets like kinases or bacterial enzymes .

Basic: What solvents and conditions are suitable for recrystallization?

- Ethanol/water mixtures : Ideal for polar intermediates; slow cooling yields high-purity crystals .

- Ethyl acetate/hexane : For less polar derivatives, gradient recrystallization minimizes impurities .

Advanced: How can computational methods predict the compound’s metabolic stability?

- ADMET prediction : Tools like SwissADME estimate permeability (LogP), cytochrome P450 interactions, and bioavailability .

- MD simulations : Assess binding mode stability in enzyme active sites (e.g., COX-2) over 100-ns trajectories .

- QSAR models : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values for activity optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.